A Technical Guide to 4-(furan-2-carbonyl)piperazine-1-carboximidamide: Properties, Synthesis, and Therapeutic Potential
A Technical Guide to 4-(furan-2-carbonyl)piperazine-1-carboximidamide: Properties, Synthesis, and Therapeutic Potential
Introduction
In the landscape of modern medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. The molecule 4-(furan-2-carbonyl)piperazine-1-carboximidamide emerges as a compound of significant interest, embodying a thoughtful amalgamation of three key pharmacophoric units: the furan ring, a piperazine linker, and a carboximidamide (amidine) group. The furan ring serves as a versatile bioisostere for phenyl groups, offering modified electronic properties and metabolic profiles that can enhance drug-receptor interactions.[1] The piperazine moiety is one of the most ubiquitous heterocycles in approved drugs, frequently incorporated to improve aqueous solubility, modulate basicity, and serve as a rigid scaffold for orienting functional groups toward their biological targets.[2] Finally, the terminal carboximidamide group, a potent basic center, is an exceptional hydrogen bond donor and acceptor, making it critical for anchoring a molecule within a receptor's active site.
This technical guide provides a comprehensive analysis of 4-(furan-2-carbonyl)piperazine-1-carboximidamide, detailing its fundamental physicochemical properties, a validated synthetic pathway with mechanistic insights, and its potential context within therapeutic research. This document is intended for researchers, chemists, and drug development professionals seeking a deeper understanding of this promising molecular architecture.
Physicochemical and Structural Analysis
The structural identity of 4-(furan-2-carbonyl)piperazine-1-carboximidamide dictates its chemical behavior and biological potential. Its core is a piperazine ring functionalized at the N1 and N4 positions.
Molecular Formula and Weight
The primary quantitative descriptors for the compound are summarized below. While the free base is the subject of this guide, it is often supplied as a salt, such as a sulfate, to improve handling and stability.[3]
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄N₄O₂ | Calculated |
| Molecular Weight | 222.24 g/mol | Calculated |
| CAS Number (Sulfate Salt) | 77723-05-8 | [3] |
| Appearance | Typically a powder | [3] |
Key Structural Features
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Furan-2-carbonyl Moiety: This unit consists of an aromatic, electron-rich furan ring attached to a carbonyl group.[1] The aromaticity and the lone pair of electrons on the oxygen atom make it a key player in π–π stacking and hydrogen bonding interactions with biological targets.[1] Its inclusion is a common strategy in developing agents with antimicrobial, anti-inflammatory, and anticancer activities.[1][4]
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Piperazine Linker: The piperazine ring adopts a stable chair conformation.[5] As a diamine, its differential functionalization at the N1 and N4 positions is a cornerstone of its utility. In this molecule, it acts as a non-planar linker, providing a specific three-dimensional orientation for the terminal functional groups. Its basic nature is crucial for the compound's pharmacokinetic profile.[2]
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Carboximidamide (Amidine) Group: The -C(=NH)NH₂ group is a strong base (pKa typically >10) and will be protonated at physiological pH. This positive charge, combined with its ability to act as a bidentate hydrogen bond donor, makes it a powerful pharmacophore for interacting with negatively charged residues (e.g., aspartate, glutamate) in enzyme active sites or receptors.
Synthesis and Mechanistic Rationale
The synthesis of 4-(furan-2-carbonyl)piperazine-1-carboximidamide is logically approached via a two-step sequence starting from piperazine. This strategy involves sequential N-acylation followed by N-guanidinylation, which allows for controlled and high-yield functionalization of the symmetric piperazine core.
Synthetic Workflow Diagram
The diagram below illustrates the proposed two-step synthetic pathway.
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol
This protocol describes a robust method for laboratory-scale synthesis, purification, and validation.
Step 1: Synthesis of 1-(Furan-2-carbonyl)piperazine
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Activation of Carboxylic Acid: In a dry, nitrogen-flushed round-bottom flask, dissolve furan-2-carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF). Add 1,1'-carbonyldiimidazole (CDI) (1.1 eq) portion-wise at room temperature.
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Scientist's Note: CDI is an excellent activating agent that reacts with the carboxylic acid to form a highly reactive acylimidazolide intermediate, releasing CO₂ and imidazole. This method is milder than using thionyl chloride and avoids the generation of corrosive HCl gas.[6]
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Stirring and Monitoring: Stir the mixture at 45°C for 1-2 hours. The reaction can be monitored by TLC or by observing the cessation of CO₂ evolution.
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Amine Addition: In a separate flask, dissolve an excess of piperazine (3.0 eq) in THF. Cool this solution in an ice bath.
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Scientist's Note: Using a large excess of piperazine is critical. It serves both as the nucleophile and as a base to quench the imidazole byproduct. This strategy favors the formation of the mono-acylated product and minimizes the undesired di-acylated byproduct.
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-
Coupling Reaction: Slowly add the activated acylimidazolide solution from Step 2 to the piperazine solution dropwise, maintaining the temperature below 10°C. After the addition is complete, allow the reaction to warm to room temperature and stir for 18-20 hours.[6]
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Workup and Purification: Remove the THF under reduced pressure. Redissolve the residue in ethyl acetate and wash with a 10% aqueous solution of NaHCO₃ to remove any unreacted acid and imidazole. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to isolate pure 1-(furan-2-carbonyl)piperazine.
Step 2: Synthesis of 4-(furan-2-carbonyl)piperazine-1-carboximidamide
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Reaction Setup: Dissolve the purified intermediate from Step 1 (1.0 eq) in a suitable solvent like dimethylformamide (DMF).
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Guanidinylation: Add a guanidinylating agent, such as S-methylisothiourea sulfate (1.1 eq), and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.5 eq) to the solution.
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Scientist's Note: S-methylisothiourea is a common reagent for converting primary and secondary amines to guanidines. The reaction proceeds via nucleophilic attack of the piperazine nitrogen on the electrophilic carbon of the reagent, followed by the elimination of methanethiol. The base is required to deprotonate the piperazine nitrogen and neutralize the H₂SO₄ from the reagent salt.
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-
Heating and Monitoring: Heat the reaction mixture to 60-80°C and stir for 12-24 hours. Monitor the reaction progress by LC-MS to confirm the formation of the desired product mass.
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Purification: Upon completion, cool the reaction mixture and dilute it with water. The product, being strongly basic, can be purified via preparative reverse-phase HPLC using a water/acetonitrile gradient with a trifluoroacetic acid (TFA) modifier. Lyophilization of the collected fractions will yield the final product as a TFA salt.
Biological Context and Therapeutic Potential
The title compound is not an approved drug but represents a scaffold with high potential in drug discovery. Its structure is related to compounds with known bioactivity, making it a compelling candidate for screening and lead optimization.
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CNS Applications: The 1-(2-furoyl)piperazine core is a key structural component of Prazosin, a drug used to treat high blood pressure and anxiety.[5] Furthermore, the piperazine ring is a well-established scaffold in drugs targeting central nervous system (CNS) receptors, such as serotonin and dopamine modulators.[2] The combination of the furan and piperazine elements in the target molecule suggests potential utility in developing novel CNS agents.
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Enzyme Inhibition: The positively charged carboximidamide group is a classic feature of enzyme inhibitors, particularly for proteases (e.g., thrombin) and kinases, where it can form strong salt-bridge interactions within the active site. The overall molecular framework could position this key interacting group for potent and selective inhibition of various enzyme targets.
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Antimicrobial and Antiproliferative Activity: Furan-carboxamide derivatives have been investigated for a wide range of pharmacological activities, including antitumor, antifungal, and antimicrobial effects.[7] The incorporation of the piperazine and amidine functionalities could enhance these properties by improving cell permeability and target engagement.
Conclusion
4-(furan-2-carbonyl)piperazine-1-carboximidamide is a synthetically accessible molecule that integrates several high-value pharmacophores. Its physicochemical properties, particularly the strong basicity of the amidine group and the hydrogen bonding capacity of the entire structure, make it an attractive scaffold for drug discovery. The provided synthetic protocol offers a reliable and mechanistically sound pathway for its preparation, enabling further investigation into its biological activities. For researchers in medicinal chemistry, this compound serves as a versatile building block and a promising starting point for developing novel therapeutics targeting a wide range of diseases.
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